5-Azaspiro[2.4]heptane hydrochloride
Overview
Description
5-Azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 3659-21-0 . It has a molecular weight of 133.62 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H
. The Canonical SMILES for the compound is C1CC12CCNC2.Cl
.
Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 133.62 . The compound has a melting point of 75-80 degrees . It has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Researchers Wipf, Stephenson, and Walczak (2004) explored the multicomponent condensation involving 5-Azaspiro[2.4]heptane hydrochloride in the synthesis of omega-unsaturated dicyclopropylmethylamines. These compounds were converted into functionalized pyrrolidines, piperidines, and azepines, serving as vital scaffolds for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Synthesis and Stereochemical Structure-Activity Relationships
Kimura et al. (1994) synthesized a series of chiral 5-Azaspiro[2.4]heptanes and studied their stereochemical structure-activity relationships. These compounds showed potency against various bacteria, highlighting their importance in developing antibacterial agents (Kimura et al., 1994).
Dopamine D3 Receptor Antagonists
A novel series of 5-Azaspiro[2.4]heptanes was studied by Micheli et al. (2016) for their affinity and selectivity at the dopamine D3 receptor. This research is significant for understanding dopamine-related disorders and developing relevant therapeutics (Micheli et al., 2016).
Orexin Receptor Antagonists
Stasi et al. (2013) discovered a novel class of 5-Azaspiro[2.4]heptane dual orexin 1 and 2 receptor antagonists. These compounds have potential therapeutic applications for disorders related to the orexin system (Stasi et al., 2013).
Novel Syntheses in Medicinal Chemistry
Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including derivatives of 5-Azaspiro[2.4]heptane. These methods are crucial for the development of new medicinal compounds (Guerot et al., 2011).
Safety and Hazards
The safety information for 5-Azaspiro[2.4]heptane hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-azaspiro[2.4]heptane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCZAISXOQDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743415 | |
Record name | 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3659-21-0 | |
Record name | 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-azaspiro[2.4]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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